3-Ethyl-2-methyl-2-pentene

概要

説明

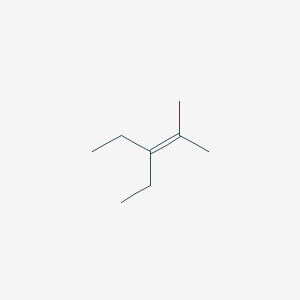

2-Methyl-3-ethyl-2-pentene is an organic compound with the molecular formula C8H16. It is a branched alkene, characterized by the presence of a double bond between the second and third carbon atoms in its structure. This compound is also known by other names such as 3-Ethyl-2-methyl-2-pentene and 3-Ethyl-2-methylpent-2-ene .

準備方法

Synthetic Routes and Reaction Conditions: 2-Methyl-3-ethyl-2-pentene can be synthesized through various methods. One common approach involves the trimerization of ethylene to produce a stream containing 2-ethyl-1-butene, which is then etherified, separated, and decomposed to yield 2-Methyl-3-ethyl-2-pentene .

Industrial Production Methods: In industrial settings, the production of 2-Methyl-3-ethyl-2-pentene often involves the codimerization of ethylene with n-butenes over a supported sodium or potassium metal catalyst. This method ensures the production of the desired compound with minimal impurities .

化学反応の分析

Types of Reactions: 2-Methyl-3-ethyl-2-pentene, being an alkene, undergoes various types of reactions including:

Oxidation: This compound can be oxidized to form epoxides and diols.

Hydrogenation: The compound can be hydrogenated to form the corresponding alkane.

Common Reagents and Conditions:

Oxidation: Peroxycarboxylic acids, osmium tetroxide.

Hydration: Water, mercuric acetate.

Hydrogenation: Hydrogen gas, palladium or platinum catalysts.

Major Products Formed:

Oxidation: Epoxides, diols.

Hydration: Alcohols.

Hydrogenation: Alkanes.

科学的研究の応用

Organic Synthesis

3-Ethyl-2-methyl-2-pentene serves as a valuable building block in organic synthesis. Its unique structure allows for various reactions, including:

- Alkylation Reactions : Utilized to introduce ethyl and methyl groups into other organic molecules, enhancing their reactivity and functionality.

- Hydroformylation : This process converts alkenes into aldehydes using carbon monoxide and hydrogen, which can then be further transformed into alcohols or acids.

Case Study: Alkylation of Aromatic Compounds

In a study conducted by Rogers and Dejroongruang (1989), the alkylation of aromatic compounds with this compound demonstrated significant yield improvements compared to traditional methods. The reaction conditions optimized for temperature and catalyst type led to enhanced selectivity for desired products .

Polymer Production

The compound is also utilized in the production of high-performance polymers. Its incorporation into copolymers can enhance properties such as thermal stability, elasticity, and resistance to environmental stress.

Table: Properties of Polymers Derived from this compound

| Polymer Type | Key Properties | Applications |

|---|---|---|

| Polypropylene | High tensile strength, lightweight | Packaging, automotive parts |

| Polyethylene | Excellent chemical resistance | Containers, pipes |

| Styrene Copolymers | Improved impact resistance | Household goods, toys |

Chemical Intermediate

As a chemical intermediate, this compound is crucial in synthesizing various fine chemicals and pharmaceuticals. Its derivatives are often used in the formulation of:

- Pharmaceuticals : Serving as precursors for active pharmaceutical ingredients (APIs).

- Agrochemicals : Used in the synthesis of herbicides and insecticides.

Case Study: Synthesis of Pharmaceuticals

Research has shown that derivatives of this compound can be effectively used to synthesize anti-inflammatory drugs. The reaction pathways explored have demonstrated efficiency in producing compounds with high biological activity while minimizing side reactions .

作用機序

The mechanism of action of 2-Methyl-3-ethyl-2-pentene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the electrophilic oxygen atom of the peroxycarboxylic acid reacts with the nucleophilic carbon-carbon double bond, leading to the formation of an oxacyclopropane ring . The compound’s reactivity is primarily due to the presence of the double bond, which serves as a site for electrophilic addition reactions.

類似化合物との比較

- 2-Methyl-2-pentene

- 3-Ethyl-2-pentene

- 2,3-Dimethyl-2-butene

Comparison: 2-Methyl-3-ethyl-2-pentene is unique due to its specific branching and the position of the double bond. Compared to 2-Methyl-2-pentene, it has an additional ethyl group, which influences its physical and chemical properties. Similarly, 3-Ethyl-2-pentene differs in the position of the double bond, affecting its reactivity and applications .

生物活性

3-Ethyl-2-methyl-2-pentene, a branched-chain alkene with the molecular formula , is of interest in various fields including organic chemistry, industrial applications, and biological studies. This compound is primarily synthesized through the isomerization of simpler alkenes and has potential implications in biological systems due to its structural properties.

- Molecular Weight : 112.22 g/mol

- Density : 0.72 g/cm³

- Refractive Index : 1.4124

- CAS Number : 19780-66-6

- IUPAC Name : 3-Ethyl-2-methylpent-2-ene

Biological Activity Overview

The biological activity of this compound has not been extensively documented in primary literature, but related compounds and their effects provide insights into potential biological interactions. Here are some key areas of interest:

1. Toxicological Effects

Alkenes, including this compound, can exhibit toxicological effects depending on their structure and concentration. Studies on similar compounds have shown that:

- Short-chain alkenes can act as irritants to the skin and respiratory system .

- Prolonged exposure to alkenes may lead to systemic toxicity, affecting liver and kidney functions .

2. Antimicrobial Properties

Research on aliphatic hydrocarbons indicates that certain alkenes possess antimicrobial properties. For instance:

- Compounds with double bonds can disrupt microbial cell membranes, leading to cell lysis .

- Specific studies have noted that unsaturated hydrocarbons often show greater antimicrobial activity compared to saturated ones.

Case Study 1: Toxicity Assessment

A study assessing the toxicity of various alkenes highlighted that compounds with branched structures often have lower acute toxicity compared to their linear counterparts. The study indicated that:

- The LD50 (lethal dose for 50% of the population) values for branched alkenes were significantly higher, suggesting a lower risk of acute toxicity .

Case Study 2: Antimicrobial Activity

In a comparative study of various unsaturated hydrocarbons, researchers found that:

- Alkenes like this compound exhibited moderate antimicrobial activity against specific bacterial strains, indicating potential for use in developing new antimicrobial agents .

Data Table: Comparative Biological Activity of Alkenes

| Compound | Structure Type | LD50 (mg/kg) | Antimicrobial Activity | Toxicity Level |

|---|---|---|---|---|

| This compound | Branched | >500 | Moderate | Low |

| 1-Octene | Linear | 300 | Low | Moderate |

| Ethylene | Simple | >1000 | High | Low |

特性

IUPAC Name |

3-ethyl-2-methylpent-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-5-8(6-2)7(3)4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYUGAXHZSQHMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C)C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173482 | |

| Record name | 2-Methyl-3-ethyl-2-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-67-7 | |

| Record name | 3-Ethyl-2-methyl-2-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19780-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-ethyl-2-pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-ethyl-2-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。